Regioisomeric Purity and Scaffold Identity: s-Indacene vs. as-Indacene Framework Comparison
The target compound is specifically the s-indacene isomer, which is structurally distinct from the as-indacene isomer (5-amino-4-cyano-1,2,3,6,7,8-hexahydro-as-indacene). The s-indacene scaffold is explicitly required in patents for NLRP3 inhibitors, where the 1,2,3,5,6,7-hexahydro-s-indacen-4-yl group is specified as a key substructure . The as-indacene isomer, while sharing the same molecular formula (C13H14N2) and molecular weight (198.26 g/mol), exhibits different spatial orientation of functional groups [1].
| Evidence Dimension | Scaffold Identity and Patent-Defined Utility |
|---|---|
| Target Compound Data | 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile; s-indacene scaffold |
| Comparator Or Baseline | 5-Amino-4-cyano-1,2,3,6,7,8-hexahydro-as-indacene (CAS 36039-03-9); as-indacene scaffold |
| Quantified Difference | Regioisomeric distinction; s-indacene specified in NLRP3 modulator patents, as-indacene not cited in the same context |
| Conditions | Patent analysis of NLRP3 modulator chemical space (WO patents citing CAS 2140879-93-0 as an intermediate) |
Why This Matters
Procurement of the correct s-indacene regioisomer is critical for ensuring downstream synthetic success in NLRP3-targeted library production, as the as-indacene variant may not yield active final compounds.
- [1] Molaid. 5-amino-4-cyano-1,2,3,6,7,8-hexahydro-as-indacene (CAS 36039-03-9). https://www.molaid.com/MS_1380614 View Source
